molecular formula C14H10N2O2 B12268899 6-Phenylphthalazine-1,4-diol

6-Phenylphthalazine-1,4-diol

Cat. No.: B12268899
M. Wt: 238.24 g/mol
InChI Key: TVTNMAQLAFJQOV-UHFFFAOYSA-N
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Description

6-Phenylphthalazine-1,4-diol is a chemical compound belonging to the phthalazine family. Phthalazines are heterocyclic compounds characterized by a fused benzene and pyridazine ring system. The presence of a phenyl group at the 6th position and hydroxyl groups at the 1st and 4th positions makes this compound a unique and versatile compound with various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Phenylphthalazine-1,4-diol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 1,2-diaminobenzene with a suitable aldehyde or ketone, followed by cyclization and subsequent functionalization to introduce the hydroxyl groups . The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include continuous flow reactors and advanced purification techniques to obtain the desired compound with high purity .

Chemical Reactions Analysis

Types of Reactions: 6-Phenylphthalazine-1,4-diol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 6-Phenylphthalazine-1,4-diol involves its interaction with specific molecular targets and pathways:

Properties

Molecular Formula

C14H10N2O2

Molecular Weight

238.24 g/mol

IUPAC Name

6-phenyl-2,3-dihydrophthalazine-1,4-dione

InChI

InChI=1S/C14H10N2O2/c17-13-11-7-6-10(9-4-2-1-3-5-9)8-12(11)14(18)16-15-13/h1-8H,(H,15,17)(H,16,18)

InChI Key

TVTNMAQLAFJQOV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(C=C2)C(=O)NNC3=O

Origin of Product

United States

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